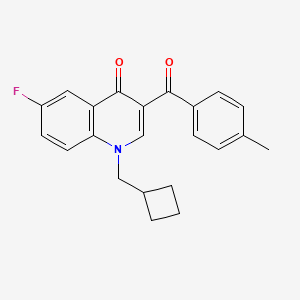
1-(cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, also known as CBM-F-MBQ, is a synthetic, small molecule inhibitor of protein kinases. It is a member of the quinoline family of compounds, which are widely studied for their potential therapeutic applications. CBM-F-MBQ is a potent inhibitor of several protein kinases, including p38, c-Src, and JAK2. It has been widely used in laboratory experiments to study the effects of protein kinase inhibition on cell signaling pathways.
作用機序
1-(cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one acts as a competitive inhibitor of protein kinases. It binds to the active site of the kinase, preventing the kinase from binding to its substrate and thus inhibiting its activity. This mechanism of action is similar to that of other small molecule inhibitors of protein kinases.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of several protein kinases, including p38, c-Src, and JAK2. Inhibition of these kinases has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammatory pathways, the regulation of cell growth and differentiation, and the regulation of gene expression.
実験室実験の利点と制限
1-(cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several advantages for use in laboratory experiments. It is a potent inhibitor of several protein kinases, and it is relatively easy to synthesize and purify. Furthermore, it is relatively stable and can be stored for long periods of time without degradation. On the other hand, the use of this compound in laboratory experiments is limited by its relatively high cost and its potential to interfere with other biochemical pathways.
将来の方向性
There are several potential future directions for the use of 1-(cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one in scientific research. These include further investigation into its effects on cell signaling pathways, its potential use as a therapeutic agent, and its potential use in drug discovery and development. Additionally, further research could be conducted into the mechanism of action of this compound, as well as its potential side effects and interactions with other drugs.
合成法
1-(cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can be synthesized using a variety of methods. A common method is the reaction of 4-methylbenzoyl chloride with cyclobutylmethyl bromide in the presence of a base such as pyridine. The resulting product is then purified by recrystallization or chromatography. Other methods of synthesis include the reaction of cyclobutylmethyl bromide with 4-methylbenzoyl fluoride, or the reaction of 4-methylbenzoyl chloride with cyclobutylmethyl iodide.
科学的研究の応用
1-(cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has been widely used in scientific research due to its potent inhibitory activity against several protein kinases. It has been used to study the effects of protein kinase inhibition on cell signaling pathways, and has been used in laboratory experiments to investigate the effects of various drugs on these pathways. It has also been used to study the regulation of cell growth and differentiation, as well as the regulation of gene expression.
特性
IUPAC Name |
1-(cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO2/c1-14-5-7-16(8-6-14)21(25)19-13-24(12-15-3-2-4-15)20-10-9-17(23)11-18(20)22(19)26/h5-11,13,15H,2-4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTBUWYUCCAADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B6450728.png)
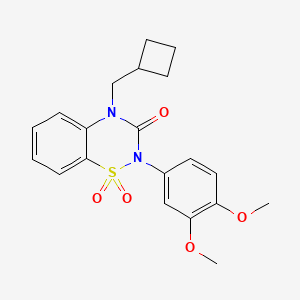
![2-(3,4-dimethoxyphenyl)-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450741.png)
![ethyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B6450748.png)
![6-methyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6450750.png)
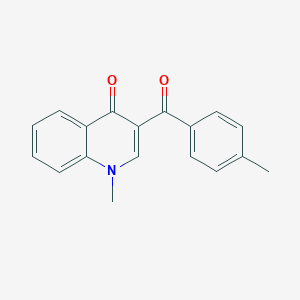
![6-ethyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6450759.png)
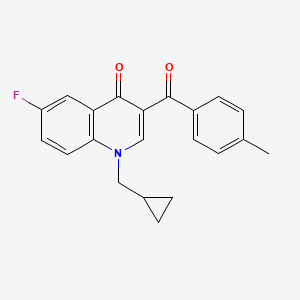
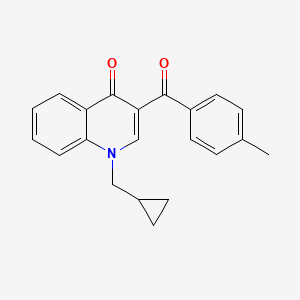
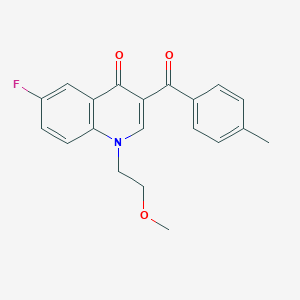

![8-(4-methylbenzoyl)-6-(prop-2-yn-1-yl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6450802.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B6450812.png)